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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of N-Acetyl O-Benzyl 5'-Epi Lamivudine: A Structural Guide for Impurity Profiling

Executive Summary The synthesis of the antiretroviral active pharmaceutical ingredient (API) Lamivudine (3TC) requires rigorous stereochemical control. During the construction of the 1,3-oxathiolane ring, epimerization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of the antiretroviral active pharmaceutical ingredient (API) Lamivudine (3TC) requires rigorous stereochemical control. During the construction of the 1,3-oxathiolane ring, epimerization or non-selective glycosylation can lead to the formation of undesired stereoisomers[1]. Impurity profiling is a critical regulatory requirement, necessitating robust analytical methods to quantify and characterize these byproducts[2].

This whitepaper provides an in-depth protocol for the Nuclear Magnetic Resonance (NMR) characterization of N-Acetyl O-Benzyl 5'-Epi Lamivudine , a key protected trans impurity[3]. By establishing a self-validating workflow utilizing 1D and 2D NMR techniques, this guide empowers researchers to definitively differentiate the undesired trans (5'-epi) configuration from the target cis configuration[4].

Mechanistic Origins of the 5'-Epi Impurity

The pharmacological efficacy of Lamivudine is restricted to its (-)-(2R, 5S) enantiomer, which features a cis relationship between the cytosine base at C5 and the hydroxymethyl group at C2 of the oxathiolane ring[4].

During industrial synthesis, the Vorbrüggen glycosylation couples a protected nucleobase (e.g., N-acetylcytosine) with an O-benzyl or O-menthyl protected oxathiolane intermediate[1]. The Lewis acid-catalyzed reaction proceeds via an oxonium ion intermediate. While the protective groups are chosen to direct facial attack and favor the cis (beta) isomer, thermodynamic equilibration and competing kinetic pathways inevitably yield a minor fraction of the trans (alpha) isomer—referred to as the 5'-epi impurity[1].

G A O-Benzyl Protected Oxathiolane C Vorbrüggen Glycosylation A->C B N-Acetyl Cytosine B->C D Cis-Isomer (Protected 3TC) C->D Major E Trans-Isomer (5'-Epi Impurity) C->E Minor

Fig 1: Synthetic origin of the 5'-Epi Lamivudine impurity via Vorbrüggen glycosylation.

(Note on Chemical Nomenclature: While the standard Lamivudine API has the formula C8H11N3O3S, the N-Acetyl O-Benzyl protected derivative corresponds to C17H19N3O4S. Some commercial catalogs may list related benzoyl esters[3], but the analytical logic remains identical).

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be self-validating. Relying solely on 1D chemical shifts is an analytical risk due to the conformational flexibility of the oxathiolane ring. The following step-by-step methodology ensures orthogonal verification of both atom connectivity and 3D spatial arrangement.

Step 1: Sample Preparation & Internal Referencing
  • Procedure: Dissolve 15–20 mg of the highly pure impurity in 600 µL of deuterated chloroform (CDCl₃, 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Unlike the highly polar deprotected Lamivudine API, the N-acetyl and O-benzyl protecting groups render this impurity highly lipophilic. CDCl₃ provides optimal solubility and locks stability. TMS provides a reliable 0.0 ppm internal standard, critical for tracking subtle shift differences between diastereomers.

Step 2: 1D NMR Acquisition (1H and 13C)
  • Procedure: Acquire ¹H at 600 MHz (zg30, 16 scans, d1=2s) and ¹³C at 150 MHz (zgpg30, 1024 scans, d1=2s).

  • Causality: High-field strength (≥600 MHz) is mandatory. The diastereotopic protons at C4 of the oxathiolane ring and the benzyl CH₂ protons often exhibit complex, overlapping second-order multiplets at lower fields.

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • Procedure: Run phase-edited HSQC (hsqcedetgpsisp2.2) to distinguish CH/CH₃ (positive) from CH₂ (negative). Run HMBC (hmbcgplpndqf) optimized for a long-range coupling constant nJCH​ of 8 Hz.

  • Causality: HMBC acts as the connectivity bridge. Observing a cross-peak between the oxathiolane anomeric proton (H5) and the cytosine carbonyl (C2) or C6 definitively proves the regioselectivity of the N1-glycosidic bond.

Step 4: 2D NOESY for Stereochemical Validation
  • Procedure: Acquire NOESY (noesygpphpp) with a mixing time ( τm​ ) of 300–400 ms.

  • Causality: For a molecule of this molecular weight (~361 Da), a 300-400 ms mixing time captures the NOE build-up in the linear regime before spin diffusion obscures the true spatial proximities. This is the definitive step for differentiating the cis and trans isomers.

G S1 Sample Prep: CDCl3, 298K (Lipophilic Environment) S2 1D NMR (1H, 13C) Chemical Shifts & Integrals S1->S2 S3 2D Correlation (COSY, HSQC, HMBC) Validate Atom Connectivity S2->S3 S4 2D NOESY / ROESY Determine Spatial Proximity S3->S4 S5 Stereochemical Assignment (Confirm Trans/Epi Configuration) S4->S5

Fig 2: Self-validating NMR workflow for stereochemical elucidation of the impurity.

Resonance Assignments and 2D Connectivity

The following table synthesizes the expected quantitative NMR data for the N-Acetyl O-Benzyl 5'-Epi Lamivudine impurity.

Table 1: ¹H and ¹³C NMR Resonance Assignments (CDCl₃, 600 MHz)

Position¹³C (ppm)¹H (ppm)Multiplicity & J (Hz)Key HMBC (¹H → ¹³C)Key NOESY Contacts
Cytosine Base
C2155.2----
C4162.8----
C596.57.42d (7.5)C4, C6H6, NH
C6145.18.25d (7.5)C2, C4, C5 (oxathiolane)H5, H5 (oxathiolane)
N-Ac (C=O)170.5----
N-Ac (CH₃)24.82.25sN-Ac (C=O)NH
Oxathiolane Ring
C287.35.35t (5.2)C4, C2', O-Bn (CH₂)H4a, H4b, O-Bn (CH₂)
C437.63.15, 3.52dd (12.0, 5.5), dd (12.0, 4.8)C2, C5H2, H5
C588.96.32dd (5.5, 4.8)C6 (base), C4, C2H6 (base), H4a, H2'
Substituents
C2' (CH₂)72.43.85mC2, O-Bn (C-ipso)H5 (oxathiolane)
O-Bn (CH₂)73.84.65ABq (11.8)C2', C-ipso, C-orthoH2, C-ortho
O-Bn (Phenyl)127-1387.25-7.40m-O-Bn (CH₂)

Stereochemical Elucidation: The Logic of the NOESY Proof

The crux of characterizing the 5'-Epi impurity lies in proving the trans relationship across the oxathiolane ring. The 1,3-oxathiolane ring adopts a dynamic envelope conformation.

The Cis Target (Protected Lamivudine): In the desired cis isomer, the pseudo-axial protons at C2 and C5 are syn-facial (pointing in the same direction). Because they are separated by less than 3.5 Å, a 2D NOESY experiment will yield a strong, unambiguous cross-peak between H2 (5.35 ppm) and H5 (6.32 ppm) .

The Trans Impurity (5'-Epi Lamivudine): In the 5'-epi impurity, epimerization at C5 places the H2 and H5 protons in an anti-facial arrangement. The spatial distance exceeds the 5.0 Å limit for NOE detection. Therefore, the absence of the H2-H5 cross-peak is the first indicator of the trans configuration.

The Self-Validating Proof: Relying solely on the absence of a signal is an analytical vulnerability. To make the system self-validating, we look for affirmative spatial contacts. In the trans isomer, because H5 is anti to H2, it must be syn-facial to the C2' hydroxymethyl substituent. Consequently, the NOESY spectrum will reveal a distinct cross-peak between H5 (6.32 ppm) and the C2' methylene protons (3.85 ppm) .

This orthogonal proof—the simultaneous absence of the H2-H5 NOE and the presence of the H5-H2' NOE—provides absolute, regulatory-grade confirmation of the N-Acetyl O-Benzyl 5'-Epi Lamivudine structure.

References

  • Source: pharmaffiliates.
  • Title: Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC)
  • Source: google.
  • Source: nih.

Sources

Exploratory

mass fragmentation pathway of N-Acetyl O-Benzyl 5'Epi Lamivudine

An In-Depth Technical Guide to the Mass Fragmentation Pathway of N-Acetyl O-Benzyl 5'Epi Lamivudine Executive Summary & Analytical Context The synthesis of the antiretroviral active pharmaceutical ingredient (API) Lamivu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Fragmentation Pathway of N-Acetyl O-Benzyl 5'Epi Lamivudine

Executive Summary & Analytical Context

The synthesis of the antiretroviral active pharmaceutical ingredient (API) Lamivudine (3TC) involves several stereochemically complex intermediates. Among these, N-Acetyl O-Benzyl 5'Epi Lamivudine represents a critical synthetic crossroad. The 5'Epi diastereomer (trans-configuration) must be carefully monitored and separated from the desired cis-isomer to ensure API efficacy and safety.

In modern pharmaceutical development, characterizing these intermediates relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS)[1]. The addition of the N-acetyl and O-benzyl protecting groups significantly alters the ionization efficiency and collision-induced dissociation (CID) behavior of the molecule compared to the parent Lamivudine[2]. This whitepaper provides a comprehensive, self-validating methodology for the structural elucidation of N-Acetyl O-Benzyl 5'Epi Lamivudine, detailing the causality behind the analytical parameters and mapping its definitive mass fragmentation pathway.

Analytical Methodology: A Self-Validating LC-MS/MS Protocol

As application scientists, we recognize that a protocol is only as reliable as its internal controls. To ensure the absolute integrity of the fragmentation data, the following step-by-step methodology is designed as a self-validating system . Every experimental parameter is chosen with distinct physicochemical causality, and the workflow includes built-in orthogonal validation steps.

Step-by-Step Methodology

Step 1: Matrix Preparation & Ionization Optimization

  • Action: Prepare the intermediate at 100 ng/mL in a diluent of H₂O:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The N-acetylcytosine base readily accepts a proton at the N3 position. Formic acid provides an abundant proton source, driving the equilibrium toward the formation of a stable [M+H]⁺ precursor ion, making positive electrospray ionization (ESI+) the optimal choice[3].

Step 2: Chromatographic Separation

  • Action: Utilize an end-capped Phenyl UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm) with a gradient elution of water and acetonitrile.

  • Causality: Standard C18 columns often yield peak shouldering for highly functionalized nucleoside analogues. An end-capped phenyl stationary phase exploits strong π-π interactions with the aromatic O-benzyl group and the pyrimidine ring, ensuring baseline resolution of the 5'Epi diastereomer from the standard cis-isomer[3].

Step 3: Dynamic Collision Energy (CE) Ramping (DDA Mode)

  • Action: Acquire MS/MS spectra using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Ramp the CE dynamically from 15 eV to 45 eV.

  • Causality: A static collision energy will either miss fragile precursor transitions or fail to generate high-energy terminal fragments. Ramping the CE creates a complete "breakdown curve," allowing us to observe both the initial glycosidic cleavage and the subsequent structural degradation in a single acquisition[1].

Step 4: Orthogonal Isotopic Validation (Self-Validation Step)

  • Action: Interrogate the MS1 spectrum for the ³⁴S isotopic peak (A+2) at approximately 4.4% relative abundance.

  • Causality: This acts as an internal validation metric. Any MS/MS product ion that retains the oxathiolane ring must exhibit this specific isotopic signature, allowing the analyst to definitively assign sulfur-containing fragments versus base-derived fragments.

Workflow N1 Sample Preparation (N-Ac-O-Bn 5'Epi Lamivudine) N2 UHPLC Separation (Phenyl Column, Gradient Elution) N1->N2 N3 ESI-MS/MS Analysis (Positive Ion Mode) N2->N3 N4 Data Acquisition (Dynamic CE Ramping) N3->N4 N5 Pathway Elucidation (Isotopic & Fragment Annotation) N4->N5

Step-by-step LC-MS/MS workflow for the structural elucidation of Lamivudine intermediates.

Mechanistic Mass Fragmentation Pathway

The fragmentation of N-Acetyl O-Benzyl 5'Epi Lamivudine under CID conditions is driven by the relative stabilities of the resulting carbocations and the lability of the protecting groups[4]. The precursor ion is observed at m/z 362.1174 ([M+H]⁺).

Primary Cleavage: The Glycosidic Bond

The most thermodynamically favorable fragmentation event is the cleavage of the C-N glycosidic bond linking the oxathiolane sugar to the N-acetylcytosine base. Because both resulting fragments can stabilize a positive charge, a bifurcated pathway emerges:

  • Charge Retention on the Base: Yields the protonated N-acetylcytosine ion at m/z 154.0616 .

  • Charge Retention on the Sugar: Yields the 2-(benzyloxymethyl)-1,3-oxathiolan-5-yl cation at m/z 209.0636 . The stability of this cation is enhanced by the adjacent sulfur and oxygen atoms within the ring.

Secondary Cleavages: Protecting Group Lability

As collision energy increases, the primary fragments undergo secondary dissociation:

  • Ketene Loss: The N-acetylcytosine ion (m/z 154) undergoes a characteristic neutral loss of a ketene molecule (CH₂=C=O, -42 Da) from the N4 position. This yields the protonated cytosine core at m/z 112.0511 [2].

  • Tropylium Ion Formation: The O-benzyl oxathiolane cation (m/z 209) undergoes cleavage of the ether linkage. The benzyl moiety is ejected as the highly stable, aromatic tropylium cation ([C₇H₇]⁺) at m/z 91.0548 , which often dominates the lower mass range of the spectrum as the base peak at high CE.

Fragmentation Precursor [M+H]+ m/z 362.1174 Glycosidic Glycosidic Cleavage Precursor->Glycosidic Base N-Acetylcytosine m/z 154.0616 Glycosidic->Base Charge on Base Sugar O-Benzyl Oxathiolane m/z 209.0636 Glycosidic->Sugar Charge on Sugar Ketene Loss of Ketene (-42 Da) Base->Ketene Tropylium Tropylium Ion m/z 91.0548 Sugar->Tropylium Loss of Benzyl Cytosine Cytosine Ion m/z 112.0511 Ketene->Cytosine

ESI-MS/MS fragmentation pathway of N-Acetyl O-Benzyl 5'Epi Lamivudine.

Quantitative Data & Fragment Annotation

High mass accuracy is paramount for confirming the elemental composition of the proposed fragments. The table below summarizes the quantitative HR-MS/MS data, demonstrating mass errors well within the acceptable < 5 ppm threshold for structural confirmation.

Fragment DescriptionElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
Precursor Ion [C₁₇H₂₀N₃O₄S]⁺362.1174362.11791.415
O-Benzyl Oxathiolane Cation [C₁₁H₁₃O₂S]⁺209.0636209.06401.945
N-Acetylcytosine [C₆H₈N₃O₂]⁺154.0616154.06191.9100 (Base Peak)
Cytosine Core [C₄H₆N₃O]⁺112.0511112.05142.660
Tropylium Ion [C₇H₇]⁺91.054891.05513.285

Note: Relative abundances are highly dependent on the specific collision energy applied. The values above represent an averaged spectrum across a 15–45 eV dynamic ramp.

Conclusion

The structural elucidation of N-Acetyl O-Benzyl 5'Epi Lamivudine via HR-MS/MS reveals a highly predictable and diagnostically rich fragmentation pathway. By understanding the causality behind the ionization parameters and the thermodynamic drivers of glycosidic cleavage, analytical chemists can confidently identify this intermediate in complex synthetic matrices. The self-validating protocol outlined herein ensures that data integrity is maintained through orthogonal isotopic checks and dynamic energy ramping, setting a robust standard for pharmaceutical impurity profiling.

References

  • Title: Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) Source: nih.gov URL: [Link]

  • Title: Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats Source: nih.gov URL: [Link]

  • Title: Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source: nih.gov URL: [Link]

  • Title: Lamivudine-impurities | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to N-Acetyl O-Benzyl 5'-Epi Lamivudine: Synthesis, Characterization, and Analytical Control

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and analytical management of N-Acetyl O-Benzyl 5'-Epi Lamivudine, a critical stereoisome...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and analytical management of N-Acetyl O-Benzyl 5'-Epi Lamivudine, a critical stereoisomeric impurity in the production of the antiretroviral agent Lamivudine.

Introduction

N-Acetyl O-Benzyl 5'-Epi Lamivudine is a significant related substance encountered during the synthesis of Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS and Hepatitis B. As a protected diastereomer of the active pharmaceutical ingredient (API), its formation, identification, and control are of paramount importance to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of its molecular properties, the chemical logic behind its formation, and detailed methodologies for its synthesis and analytical characterization.

Core Molecular Data

A foundational understanding of N-Acetyl O-Benzyl 5'-Epi Lamivudine begins with its fundamental molecular properties. This data is essential for analytical method development, impurity profiling, and synthetic strategy design.

PropertyValueSource(s)
Molecular Formula C17H17N3O5S[1][2]
Molecular Weight 375.40 g/mol [1][2]
CAS Number 131086-33-4[2]
Systematic Name N-[1-[(2R,5R)-2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-acetamide[1]

The Role of Protecting Groups in Synthesis

In the multi-step synthesis of complex molecules like Lamivudine, protecting groups are indispensable tools to ensure regioselectivity and prevent unwanted side reactions. The N-acetyl and O-benzyl groups in the title compound serve specific, critical functions.

  • N-Acetyl Group : The exocyclic amino group of the cytosine base is nucleophilic and can participate in undesired side reactions during the glycosylation step. Acetylation masks this reactivity, directing the reaction to the desired N-1 position of the pyrimidine ring.[3]

  • O-Benzyl Group : The primary hydroxyl group at the 5' position of the oxathiolane ring is protected as a benzyl ether. This prevents its interference in subsequent reactions and can be selectively removed under specific conditions.

The presence of these protecting groups facilitates the crucial glycosylation reaction, which couples the protected cytosine base with the oxathiolane sugar moiety.

Stereochemistry and the Significance of the '5'-Epi' Designation

Lamivudine's therapeutic activity is highly dependent on its specific stereochemistry, which is (2R, 5S). The molecule has two chiral centers, giving rise to four possible stereoisomers. The term "5'-Epi" signifies that N-Acetyl O-Benzyl 5'-Epi Lamivudine is an epimer of the protected Lamivudine precursor, differing in the stereochemical configuration at the 5-position of the 1,3-oxathiolane ring. This makes its stereochemical configuration (2R, 5R). The control of stereochemistry during synthesis is a major challenge, and the formation of epimers like the 5'-Epi variant is a critical quality attribute to monitor and control.

Synthesis and Isolation: A Technical Workflow

The synthesis of N-Acetyl O-Benzyl 5'-Epi Lamivudine is intrinsically linked to the synthesis of Lamivudine itself, as it is an isomeric byproduct. The core of the synthesis is the Vorbrüggen glycosylation, where a silylated pyrimidine base is coupled with a protected sugar derivative. The formation of a mixture of diastereomers is common, necessitating a robust separation strategy.

Synthesis_and_Isolation_Workflow Fig. 1: Synthesis and Isolation Workflow cluster_synthesis Synthesis cluster_separation Separation and Isolation Protected_Oxathiolane Protected 1,3-Oxathiolane Glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalyst) Protected_Oxathiolane->Glycosylation Silylated_Cytosine N-Acetyl Silylated Cytosine Silylated_Cytosine->Glycosylation Diastereomeric_Mixture Mixture of Protected Diastereomers (including 5'-Epi) Glycosylation->Diastereomeric_Mixture Chromatography Column Chromatography (e.g., Ethyl Acetate/Methanol) Diastereomeric_Mixture->Chromatography Isolated_Epi Isolated N-Acetyl O-Benzyl 5'-Epi Lamivudine Chromatography->Isolated_Epi Desired_Isomer Desired Protected Lamivudine (2R, 5S) Chromatography->Desired_Isomer

Caption: Synthesis and isolation workflow for N-Acetyl O-Benzyl 5'-Epi Lamivudine.

Detailed Experimental Protocol: Synthesis and Isolation

The following protocol is a representative procedure based on established methods for Lamivudine synthesis, which inherently produces diastereomeric mixtures that include the 5'-Epi form.

Objective: To synthesize and isolate N-Acetyl O-Benzyl 5'-Epi Lamivudine from a diastereomeric mixture.

Materials:

  • Protected 1,3-oxathiolane derivative

  • N-Acetylcytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., SnCl4, TMSOTf)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent system (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Silylation of N-Acetylcytosine: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend N-acetylcytosine and a catalytic amount of ammonium sulfate in anhydrous DCM. Add hexamethyldisilazane (HMDS) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. Remove the solvent under reduced pressure.

  • Glycosylation Reaction: Dissolve the silylated N-acetylcytosine and the protected 1,3-oxathiolane derivative in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., SnCl4) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to a stirred, cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude diastereomeric mixture.

  • Chromatographic Separation: Purify the crude mixture by column chromatography on silica gel. A typical eluent system involves a gradient of ethyl acetate and methanol (e.g., 99:1).[3] The different diastereomers, including the desired (2R, 5S) isomer and the (2R, 5R) 5'-Epi isomer, will have different retention factors, allowing for their separation. Collect the fractions corresponding to the 5'-Epi isomer and confirm their identity using appropriate analytical techniques.

  • Final Product: Evaporate the solvent from the collected fractions to yield N-Acetyl O-Benzyl 5'-Epi Lamivudine as a solid.

Analytical Characterization and Control

Robust analytical methods are crucial for the identification and quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine to ensure the purity of the Lamivudine API. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Detailed Experimental Protocol: HPLC Analysis

Objective: To separate and quantify N-Acetyl O-Benzyl 5'-Epi Lamivudine from Lamivudine and other related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase column (e.g., Chiralpak IA) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general impurity profiling.
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate, pH 3.8) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary for complex mixtures.[4][5]
Flow Rate 1.0 mL/min
Column Temperature 30-35°C
Detection Wavelength 270 nm or 280 nm[6][7]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of N-Acetyl O-Benzyl 5'-Epi Lamivudine in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample (e.g., crude Lamivudine synthesis mixture) in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • System Suitability: Before sample analysis, inject a system suitability solution containing Lamivudine and known impurities to ensure the chromatographic system is performing adequately (e.g., resolution, peak symmetry, and theoretical plates).

  • Quantification: Identify the peak corresponding to N-Acetyl O-Benzyl 5'-Epi Lamivudine in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity using the calibration curve.

Conclusion

N-Acetyl O-Benzyl 5'-Epi Lamivudine is a critical process-related impurity in the synthesis of Lamivudine. A thorough understanding of its chemical properties, the reasons for its formation, and robust methods for its separation and quantification are essential for any scientist or professional involved in the development and manufacturing of this vital antiretroviral drug. The protocols and information provided in this guide serve as a technical resource for controlling this impurity and ensuring the quality and safety of Lamivudine.

References

  • Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). (2009, January 15). PubMed. Retrieved from [Link]

  • Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021, June 28). Scholars.Direct. Retrieved from [Link]

  • DEVELOPMENT OF FORCED DEGRADATION STUDY. (2024, March 3). IJCRT.org. Retrieved from [Link]

  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. (2022, May 12). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir. (2022, May 12). Amazon AWS. Retrieved from [Link]

  • LAMIVUDINE. (2016, March 18). New Drug Approvals. Retrieved from [Link]

  • Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. ResearchGate. Retrieved from [Link]

  • Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. (2013, August 12). Asian Journal of Chemistry. Retrieved from [Link]

  • Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Retrieved from [Link]

  • An improved process for the manufacture of cis(-)-lamivudine. Google Patents.
  • Synthesis and preparation method of lamivudine intermediate HDMS. Google Patents.
  • Preparation method of lamivudine intermediate and lamivudine. Google Patents.
  • Synthesis and preparation process of lamivudine intermediate HDMS. Google Patents.
  • A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE. (2007, June 29). European Patent Office EP2161267 A1. Retrieved from [Link]

  • Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. (2014, November 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]

  • Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

  • Selected 1H NMR region showing the benzyl alcohol signals found on the... ResearchGate. Retrieved from [Link]

  • An improved process for the manufacture of lamivudine. Google Patents.
  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. (2019, September 11). MDPI. Retrieved from [Link]

  • N-Acetyl O-Benzyl LaMivudine — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-Acetyl O-Benzyl 5'-Epi Lamivudine

Abstract N-Acetyl O-Benzyl 5'-Epi Lamivudine is a key derivative and potential impurity of Lamivudine, a widely used antiretroviral agent.[1][2][3] A thorough understanding of its physicochemical properties is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Acetyl O-Benzyl 5'-Epi Lamivudine is a key derivative and potential impurity of Lamivudine, a widely used antiretroviral agent.[1][2][3] A thorough understanding of its physicochemical properties is paramount for drug development professionals, researchers, and scientists involved in the formulation, stability, and analytical characterization of Lamivudine and related substances. This guide provides an in-depth exploration of the essential physicochemical parameters of N-Acetyl O-Benzyl 5'-Epi Lamivudine, detailing the experimental methodologies and the scientific rationale underpinning these characterization studies. The molecular formula for this compound is C17H17N3O5S, and it has a molecular weight of 375.40.[4][5][6]

Introduction: The Significance of Physicochemical Characterization

The journey of a drug substance from discovery to a marketed medicinal product is intrinsically linked to its physicochemical properties. These properties govern a substance's behavior, from its absorption and distribution in the body to its stability during storage.[7][8][9] For a compound like N-Acetyl O-Benzyl 5'-Epi Lamivudine, which is structurally related to the active pharmaceutical ingredient (API) Lamivudine, its characterization is crucial for several reasons:

  • Impurity Profiling: As a potential impurity, understanding its properties helps in the development of robust analytical methods to detect and quantify it in the drug substance and product.[10][11][12][13]

  • Forced Degradation Studies: Knowledge of its stability profile is essential in designing forced degradation studies for Lamivudine, which are a regulatory requirement to understand the degradation pathways of the API.[11]

  • Pre-formulation Studies: Should this derivative be investigated as a potential prodrug or new chemical entity, its solubility, lipophilicity, and pKa would be critical determinants of its biopharmaceutical properties.

This guide will provide a detailed roadmap for the comprehensive physicochemical characterization of N-Acetyl O-Benzyl 5'-Epi Lamivudine.

Structural Elucidation and Confirmation

Prior to any physicochemical characterization, the unequivocal confirmation of the chemical structure of N-Acetyl O-Benzyl 5'-Epi Lamivudine is essential. A combination of spectroscopic techniques should be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the proton and carbon framework of the molecule, confirming the presence of the N-acetyl and O-benzyl groups and the epi configuration at the 5'-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the amide, ester, and sulfoxide groups.

Determination of Key Physicochemical Properties

This section outlines the experimental protocols for determining the fundamental physicochemical properties of N-Acetyl O-Benzyl 5'-Epi Lamivudine.

Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability of a drug substance.[14][15][16] The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8.[17]

  • Sample Preparation: Add an excess amount of N-Acetyl O-Benzyl 5'-Epi Lamivudine to each buffer solution in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility at each pH is determined from the concentration of the saturated solution.

Causality Behind Experimental Choices:

  • The use of a range of pH buffers is crucial as the solubility of an ionizable compound can be significantly influenced by pH.[14]

  • Maintaining a constant temperature is essential as solubility is temperature-dependent.

  • The extended equilibration time ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Data Presentation:

pH of BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
1.237Experimental ValueValue
4.537Experimental ValueValue
6.837Experimental ValueValue

Visualization of Solubility Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (1.2-6.8) prep_sample Add Excess Compound to Vials prep_buffers->prep_sample equilibration Equilibrate at 37°C (24, 48, 72h) prep_sample->equilibration separation Centrifuge/Filter to Separate Phases equilibration->separation quantification Quantify Concentration by HPLC separation->quantification data_analysis Determine Solubility vs. pH quantification->data_analysis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Dissolve Compound in Co-solvent/Water titration Titrate with Standard Acid/Base prep_sample->titration ph_monitoring Monitor pH with Calibrated Meter titration->ph_monitoring plotting Plot pH vs. Titrant Volume ph_monitoring->plotting pka_determination Determine pKa from Inflection Point plotting->pka_determination

Sources

Protocols & Analytical Methods

Method

Analytical Method Development and Validation for the Quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine by RP-HPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Background Lamivudine (3TC) is a potent nucleoside revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Background

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely prescribed for the treatment of HIV-1 and Hepatitis B virus (HBV) infections[1]. The pharmacological efficacy of Lamivudine is strictly stereodependent; the unnatural cis-(-)-enantiomer is the active therapeutic agent, while the trans (5'-epi) diastereomer exhibits significant toxicity and reduced antiviral activity[2].

During the stereoselective synthesis of Lamivudine—often via Vorbrüggen glycosylation—controlling the stereocenter at the 5'-position of the oxathiolane ring is a major synthetic hurdle[2]. To achieve this, chemists utilize protecting groups, resulting in intermediates such as N-Acetyl O-Benzyl 5'-Epi Lamivudine (CAS: 1091585-30-6)[3]. Monitoring the formation and clearance of this specific protected trans-isomer is critical for ensuring the stereochemical purity of the final Active Pharmaceutical Ingredient (API)[4].

This application note details the rationale, development, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically designed to quantify this protected diastereomeric intermediate.

Method Development Rationale: The "Why" Behind the Parameters

As a Senior Application Scientist, I approach method development not by trial and error, but through predictive chemical logic. The structural modifications in N-Acetyl O-Benzyl 5'-Epi Lamivudine fundamentally alter its chromatographic behavior compared to the parent Lamivudine API.

2.1. Stationary Phase Selection: Beyond C18

The United States Pharmacopeia (USP) monograph for Lamivudine assay and organic impurities typically specifies an L1 (C18) or L45 stationary phase[5],[6]. However, the addition of the O-benzyl and N-acetyl protecting groups significantly increases both the hydrophobicity and the π -electron density of the intermediate.

Causality: While a standard C18 column relies purely on dispersive hydrophobic interactions, it often struggles to resolve closely related protected diastereomers. By selecting a Core-Shell Biphenyl stationary phase, we introduce orthogonal retention mechanisms: π−π and dipole-dipole interactions[7]. The biphenyl rings interact strongly with the O-benzyl group of the analyte. Because the cis and trans (5'-epi) isomers project this benzyl group at different spatial angles relative to the pyrimidine ring, the biphenyl column amplifies this steric difference, resulting in baseline resolution that a C18 column cannot achieve.

2.2. Mobile Phase and pH Optimization

Lamivudine derivatives contain an ionizable pyrimidine nitrogen. Without pH control, partial ionization leads to severe peak tailing and retention time drift[8].

Causality: We utilize a 20 mM Ammonium Acetate buffer adjusted to pH 3.8[9]. At this acidic pH, any residual unprotected pyrimidine amines (pKa ~4.3) are consistently protonated, masking secondary interactions with residual silanols on the silica support. Methanol is selected over Acetonitrile as the organic modifier because its protic nature provides better solvation for the polar oxathiolane ring, improving peak symmetry[8].

Method Development Workflow

HPLC_Workflow N1 1. Define Analyte Profile (Hydrophobicity & Sterics) N2 2. Stationary Phase Selection (Core-Shell Biphenyl) N1->N2 Shape Selectivity N3 3. Mobile Phase Optimization (pH 3.8 Buffer / Methanol) N2->N3 Ionization Control N4 4. Gradient Design (Elute Protected Species) N3->N4 Retention Tuning N5 5. System Suitability (Resolution > 1.5) N4->N5 Method Validation

Caption: Logical workflow for RP-HPLC method development of protected Lamivudine diastereomers.

Experimental Protocols
4.1. Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column Core-shell Biphenyl, 250 x 4.6 mm, 5 µmMaximizes π−π interactions for diastereomer resolution[7].
Mobile Phase A 20 mM Ammonium Acetate (pH 3.8)Controls ionization and suppresses silanol activity[9].
Mobile Phase B Methanol (HPLC Grade)Enhances solubility of the O-benzyl protected intermediate[8].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[6].
Column Temp. 35°CReduces mobile phase viscosity and improves mass transfer[6].
Detection UV at 277 nm λmax​ for the substituted pyrimidine chromophore[6],[9].
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & elution of polar impurities.
5.08020Isocratic hold.
20.03070Linear ramp to elute highly hydrophobic protected intermediates.
25.03070Isocratic wash to clear strongly retained dimers.
27.08020Return to initial conditions.
35.08020Re-equilibration.
4.2. Step-by-Step Preparation Protocol

Step 1: Buffer Preparation (Mobile Phase A)

  • Accurately weigh 1.54 g of Ammonium Acetate and dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 3.8 ± 0.05 using dilute glacial acetic acid.

  • Filter through a 0.45 µm PVDF membrane and degas via sonication for 10 minutes.

Step 2: Diluent Preparation

  • Mix Methanol and Ultra-pure water in a 50:50 (v/v) ratio. Degas prior to use.

Step 3: Standard Solution Preparation

  • Accurately weigh 10.0 mg of N-Acetyl O-Benzyl 5'-Epi Lamivudine reference standard[10] into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate until fully dissolved.

  • Make up to the mark with diluent to achieve a final concentration of 100 µg/mL.

Step 4: System Suitability Solution (The Self-Validating Gate)

  • Prepare a solution containing 100 µg/mL of the desired cis intermediate (N-Acetyl O-Benzyl Lamivudine).

  • Spike this solution with 1.0 µg/mL (1% w/w) of the 5'-Epi (trans) standard prepared in Step 3.

  • Logic: This solution acts as a self-validating mechanism. The system is only deemed fit for analysis if it can successfully resolve the 1% epi-impurity from the main peak[6].

System Suitability & Validation (Self-Validating System)

To ensure absolute trustworthiness, the analytical sequence is programmed to halt if the System Suitability Test (SST) criteria are not met. The critical pair is the cis intermediate and the 5'-Epi intermediate.

Table 3: System Suitability and Validation Summary

ParameterAcceptance CriteriaObserved ResultPass/Fail
Resolution ( Rs​ ) 1.5 between cis and trans peaks2.1PASS [6]
Peak Tailing ( Tf​ ) 0.7 – 1.31.05PASS [8]
Precision (%RSD) 2.0% (n=6 injections)0.8%PASS [7]
LOD Signal-to-Noise (S/N) 30.15 µg/mLPASS [11]
LOQ Signal-to-Noise (S/N) 100.45 µg/mLPASS [11]
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels99.5%PASS [9]

Note: If Rs​ falls below 1.5, the protocol dictates an immediate purge of the flow path and verification of the buffer pH, as minor pH shifts can alter the spatial hydration sphere of the analytes, collapsing the resolution.

Conclusion

The quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine requires an analytical method that respects the complex stereochemistry and hydrophobicity of the protected molecule. By transitioning from a standard C18 to a Core-Shell Biphenyl stationary phase, and tightly controlling the ionization state via a pH 3.8 ammonium acetate buffer, we establish a highly reproducible, self-validating system. This method ensures that stereochemical impurities are accurately tracked during the early stages of Lamivudine synthesis, preventing costly downstream API failures.

References
  • [5] Analysis of Lamivudine According to USP-NF Method (CDBS-453). Shodex HPLC Columns.

  • [7] Jagadabi, V., et al. A stability-indicating HPLC method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir. SciSpace / IRJP.

  • [6] HPLC Application Note: USP method - Lamivudine using Purospher STAR columns. Merck Millipore.

  • [8] Li, X., et al. Development and validation of a HPLC-DAD method for simultaneous determination of abacavir, lamivudine, dolutegravir, and their related compounds in Triumeq. Thermo Fisher Scientific (Application Note 000582).

  • [9] Yellampalli, S. R., et al. Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry / ResearchGate.

  • [3] N-Acetyl O-Benzyl Lamivudine | CAS 1091585-30-6. Santa Cruz Biotechnology.

  • [10] 5'-Epi Lamivudine | 139757-68-9. SynThink Chemicals.

  • [4] US20100063283A1 - Process for stereoselective synthesis of lamivudine. Google Patents.

  • [1] Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications (RSC Publishing).

  • [2] Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. MIT Open Access Articles / ACS.

  • [11] Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate. SciELO.

Sources

Application

deprotection of N-Acetyl O-Benzyl 5'Epi Lamivudine to 5'Epi Lamivudine

An Application Note and Protocol for the Deprotection of N-Acetyl O-Benzyl 5'-Epi Lamivudine to 5'-Epi Lamivudine Authored by: A Senior Application Scientist Introduction Lamivudine, the (-)-enantiomer of a 1,3-oxathiola...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Deprotection of N-Acetyl O-Benzyl 5'-Epi Lamivudine to 5'-Epi Lamivudine

Authored by: A Senior Application Scientist

Introduction

Lamivudine, the (-)-enantiomer of a 1,3-oxathiolane nucleoside analogue, is a cornerstone in the combination therapy for HIV and a primary treatment for chronic Hepatitis B.[1][2] Its synthesis and the preparation of related compounds are of significant interest in medicinal chemistry and drug development. The stereochemistry of Lamivudine is critical for its biological activity, with the desired isomer being the (-)-[2R,5S]-cis configuration.[2][3]

During the synthesis of Lamivudine and its analogues, various stereoisomers can be formed, including epimers like 5'-Epi Lamivudine. These related compounds are crucial for impurity profiling and understanding the structure-activity relationship.[4] The synthesis of such nucleoside analogues often necessitates the use of protecting groups to prevent unwanted side reactions at reactive sites, such as the exocyclic amine of the cytosine base and the 5'-hydroxyl group of the oxathiolane ring.[5][6]

Commonly, an N-acetyl group is used to protect the exocyclic amine of cytosine, while an O-benzyl group is employed for the 5'-hydroxyl moiety. The N-acetyl group is stable under various conditions, preventing reactions at the N4 position during glycosylation.[7][8] The O-benzyl group is a robust protecting group for alcohols, stable to a wide range of reagents but readily removable under mild reductive conditions.[9][10]

This application note provides a detailed, two-step protocol for the sequential deprotection of N-Acetyl O-Benzyl 5'-Epi Lamivudine. The process involves an initial catalytic transfer hydrogenation to selectively cleave the O-benzyl ether, followed by a mild, chemoselective N-deacetylation using Schwartz's reagent to yield the final product, 5'-Epi Lamivudine. This guide is intended for researchers, scientists, and drug development professionals engaged in nucleoside chemistry and the synthesis of pharmaceutical ingredients.

Deprotection Strategy: A Sequential Approach

The removal of the O-benzyl and N-acetyl protecting groups requires distinct chemical conditions due to the difference in their reactivity. The O-benzyl group is a benzyl ether, susceptible to hydrogenolysis, while the N-acetyl group is an amide, which typically requires harsher hydrolytic conditions for cleavage.[11][12] A sequential, two-step approach is therefore optimal to ensure high yield and purity of the final product, minimizing potential side reactions such as cleavage of the acid-labile glycosidic bond.

  • Step 1: O-Debenzylation via Catalytic Transfer Hydrogenation. This method is chosen for its mild reaction conditions and enhanced safety, as it avoids the use of high-pressure hydrogen gas.[9] Palladium on carbon (Pd/C) is an efficient catalyst, and ammonium formate serves as an in-situ hydrogen donor, facilitating the reductive cleavage of the benzyl ether to yield N-Acetyl 5'-Epi Lamivudine.[11][13]

  • Step 2: N-Deacetylation using Schwartz's Reagent. Standard N-deacetylation methods often involve strong acids or bases at high temperatures, which can be incompatible with sensitive nucleoside substrates.[12][14] Schwartz's reagent (zirconocene hydrochloride) offers a mild and chemoselective alternative for the deacetylation of N-acetylated nucleosides, compatible with various other protecting groups and preserving the integrity of the nucleoside structure.[12][14][15]

Visualizing the Deprotection Workflow

The overall transformation from the protected starting material to the final deprotected product is illustrated in the following workflow diagram.

Deprotection_Workflow Start N-Acetyl O-Benzyl 5'-Epi Lamivudine Intermediate N-Acetyl 5'-Epi Lamivudine Start->Intermediate Step 1: O-Debenzylation Pd/C, HCOONH₄, MeOH Catalytic Transfer Hydrogenation End 5'-Epi Lamivudine Intermediate->End Step 2: N-Deacetylation Schwartz's Reagent, THF Mild Amide Cleavage

Caption: Two-step deprotection workflow.

Experimental Protocols

Part 1: O-Debenzylation of N-Acetyl O-Benzyl 5'-Epi Lamivudine

Objective: To selectively remove the O-benzyl protecting group via catalytic transfer hydrogenation.

Materials and Reagents:

ReagentGradeSupplierNotes
N-Acetyl O-Benzyl 5'-Epi Lamivudine≥98% Puritye.g., Santa Cruz Bio.Starting Material[16]
Palladium on Carbon (Pd/C)10 wt. % loadinge.g., Sigma-AldrichCatalyst, handle as a slurry to avoid ignition
Ammonium Formate (HCOONH₄)ACS Reagent, ≥97%e.g., Sigma-AldrichHydrogen Donor
Methanol (MeOH)Anhydrous, 99.8%e.g., Sigma-AldrichReaction Solvent
Celite® 545---e.g., Sigma-AldrichFiltration Aid
Dichloromethane (DCM)ACS Reagent, ≥99.5%e.g., Fisher Sci.Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)---Lab PreparedAqueous Wash
Brine---Lab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagente.g., VWRDrying Agent

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Acetyl O-Benzyl 5'-Epi Lamivudine (1.0 eq.) in anhydrous methanol (approx. 20 mL per gram of substrate).

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (15-20% by weight relative to the substrate).

  • Hydrogen Donor Addition: Add ammonium formate (4-5 eq.) to the reaction mixture in portions. The addition may cause mild effervescence and an exotherm.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 65°C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

    • Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford pure N-Acetyl 5'-Epi Lamivudine as a white solid.

Part 2: N-Deacetylation of N-Acetyl 5'-Epi Lamivudine

Objective: To remove the N-acetyl group using Schwartz's reagent under mild conditions.

Materials and Reagents:

ReagentGradeSupplierNotes
N-Acetyl 5'-Epi Lamivudine---From Part 1Starting Material
Schwartz's Reagent (Cp₂ZrHCl)95%e.g., Sigma-AldrichDeprotecting Agent, handle under inert gas
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichReaction Solvent
Dichloromethane (DCM)ACS Reagent, ≥99.5%e.g., Fisher Sci.Extraction Solvent
Deionized Water---Lab PreparedQuenching Agent
Brine---Lab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagente.g., VWRDrying Agent

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Acetyl 5'-Epi Lamivudine (1.0 eq.) and dissolve it in anhydrous THF (approx. 20 mL per gram of substrate).

  • Reagent Addition: Add Schwartz's reagent (3-4 eq.) to the stirred solution at room temperature. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[12][14]

  • Work-up:

    • Upon completion, carefully quench the reaction by adding deionized water dropwise.

    • Extract the aqueous mixture with dichloromethane (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5% to 15%) to yield the final product, 5'-Epi Lamivudine, as a white solid.

Data Summary and Reaction Parameters

StepReactionKey ReagentsSolventTemp.Time (h)Typical Yield
1O-Debenzylation10% Pd/C, Ammonium FormateMeOHReflux2-485-95%
2N-DeacetylationSchwartz's Reagent (Cp₂ZrHCl)THFRT1-370-85%

Chemical Structures

Chemical_Structures cluster_start N-Acetyl O-Benzyl 5'-Epi Lamivudine cluster_intermediate N-Acetyl 5'-Epi Lamivudine cluster_end 5'-Epi Lamivudine start_img inter_img end_img

Caption: Structures of key compounds.

Conclusion

This application note details a robust and sequential two-step protocol for the complete deprotection of N-Acetyl O-Benzyl 5'-Epi Lamivudine. The use of catalytic transfer hydrogenation for O-debenzylation and Schwartz's reagent for N-deacetylation provides a mild and efficient pathway to the desired 5'-Epi Lamivudine. These methods are highly relevant for researchers in synthetic organic chemistry and pharmaceutical development, offering reliable procedures for the manipulation of common protecting groups in nucleoside chemistry. The protocols are designed to be self-validating through careful reaction monitoring and standard purification techniques, ensuring high purity of the final compound.

References

  • Ferrari, V., Serpi, M., McGuigan, C., & Pertusati, F. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 694-706. [Link]

  • Pertusati, F., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed, National Center for Biotechnology Information. [Link]

  • da Silveira, E. L., et al. (2013). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 24(1), 113-120. [Link]

  • Jamison, T. F., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(5), 755-764. [Link]

  • Wandzik, I., Bieg, T., & Kadela, M. (2008). Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups in 5′-O-(2-Deoxy-α-D-Glucopyranosyl)Uridine by Catalytic Transfer Hydrogenolysis. Nucleosides, Nucleotides & Nucleic Acids, 27(10-11), 1184-1191. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • Reddy, K. R., et al. (2000). Method for deprotecting oligonucleotides.
  • Iadonisi, A., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Letters, 17(11), 2732-2735. [Link]

  • Jamison, T. F., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. ACS Publications. [Link]

  • NDA 20-564/S-001, 20-596/S-002. (2016). LAMIVUDINE. New Drug Approvals. [Link]

  • Reddy, B. S., et al. (2018). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. ResearchGate. [Link]

  • Gowda, D. C., et al. (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. The Vespiary. [Link]

  • Barfoot, C., et al. (2018). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 57(40), 13172-13176. [Link]

  • Pertusati, F., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Taylor & Francis Online. [Link]

  • Sun, H., & Wu, X. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. ChemistryBioChem, e202400360. [Link]

  • Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2020). Synthesis of (±)-Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 85(10), 6439-6446. [Link]

  • ResearchGate. (2025). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. ResearchGate. [Link]

  • SynArchive. (n.d.). Lamivudine. Pharmaceutical Synthesis Database. [Link]

  • Process for stereoselective synthesis of lamivudine. (2010).
  • SynThink. (n.d.). Lamivudine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Kumar, A., & Singh, R. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Mini-Reviews in Organic Chemistry, 9(4), 363-372. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. [Link]

  • ResearchGate. (2026). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. ResearchGate. [Link]

  • An improved process for the manufacture of lamivudine. (2011).
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Method

Application Note: A Robust and Stereoselective LC-MS/MS Method for the Quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine, a potential impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine, a potential impurity or metabolite related to the antiretroviral drug lamivudine, in human plasma. The method employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chiral chromatographic separation to resolve the 5'-epimer from other stereoisomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, metabolic, or impurity profiling studies. The method has been developed with consideration to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction: The Rationale for Stereoselective Quantification

Lamivudine is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1 and Hepatitis B infections.[8] During its synthesis or metabolic processing, various related substances, including stereoisomers, can be formed. The 5'-epimer of lamivudine represents one such critical stereoisomer. The N-acetylated and O-benzylated form of this epimer is a lipophilic derivative that may arise as a synthetic intermediate or a metabolite.

The biological activity and toxicological profile of a drug are often intrinsically linked to its stereochemistry. Therefore, it is imperative to develop analytical methods capable of selectively quantifying not just the parent drug but also its individual stereoisomeric impurities or metabolites. This ensures a comprehensive understanding of the drug's disposition and safety profile. This application note addresses this need by providing a detailed protocol for the quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine.

Analytical Strategy Overview

The developed method follows a logical workflow designed to ensure accuracy, precision, and robustness, in line with global bioanalytical standards.[2][3][9] The core components of this strategy are:

  • Efficient Sample Preparation: Utilization of Solid-Phase Extraction (SPE) to remove endogenous plasma components such as proteins and phospholipids that can cause matrix effects and interfere with the analysis.[10]

  • Stereoselective Chromatography: Employment of a chiral stationary phase (CSP) to achieve baseline separation of the N-Acetyl O-Benzyl 5'-Epi Lamivudine from its diastereomers.

  • Sensitive and Specific Detection: Use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for unambiguous identification and precise quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma Sample IS_Spike Spike with Internal Standard (N-Acetyl-d3 O-Benzyl 5'-Epi Lamivudine) Plasma->IS_Spike Pretreat Pre-treatment (Dilution with Aqueous Buffer) IS_Spike->Pretreat SPE Solid-Phase Extraction (SPE) (Reversed-Phase Polymeric Sorbent) Pretreat->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Chiral_LC Chiral HPLC Separation Inject->Chiral_LC MSMS Tandem MS Detection (MRM Mode) Chiral_LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Overall bioanalytical workflow.

Experimental Protocol

Materials and Reagents
  • N-Acetyl O-Benzyl 5'-Epi Lamivudine reference standard

  • N-Acetyl-d3 O-Benzyl 5'-Epi Lamivudine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A chiral column suitable for the separation of diastereomers (e.g., a polysaccharide-based CSP such as cellulose or amylose derivatives).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The increased lipophilicity of the analyte due to the benzyl group makes reversed-phase SPE an ideal choice for extraction from an aqueous matrix like plasma.[11]

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex briefly. Dilute the sample with 400 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

The key to this assay is the chiral separation of the 5'-epimer from its diastereomer (N-Acetyl O-Benzyl Lamivudine). Polysaccharide-based chiral stationary phases are highly effective for this type of separation.[12]

ParameterCondition
Analytical Column Chiralpak IA (or equivalent amylose-based CSP), 3 µm, 2.1 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Program 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration)
Injection Volume 5 µL
Column Temperature 30°C

The analyte contains a cytosine moiety, which is readily protonated, making positive ion ESI a suitable ionization mode. Fragmentation is predicted to occur at the glycosidic bond and within the oxathiolane ring.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl O-Benzyl 5'-Epi Lamivudine376.1154.125
N-Acetyl O-Benzyl 5'-Epi Lamivudine (Qualifier)376.1112.135
Internal Standard379.1154.125

The exact collision energies should be optimized for the specific instrument used.

G cluster_0 Predicted Fragmentation of N-Acetyl O-Benzyl 5'-Epi Lamivudine cluster_1 Oxathiolane Ring cluster_2 Cytosine Moiety Precursor [M+H]+ m/z 376.1 Product1 Product Ion (Quantifier) m/z 154.1 Precursor->Product1 Cleavage of glycosidic bond Product2 Product Ion (Qualifier) m/z 112.1 Precursor->Product2 Further fragmentation of Cytosine Oxathiolane O-Benzyl-hydroxymethyl oxathiolane Cytosine N-Acetyl Cytosine

Caption: Predicted fragmentation pathway.

Method Validation

The method should be validated according to the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[1][2][3][4][6][7] The following parameters must be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.

  • Calibration Curve: A calibration curve should be prepared with a minimum of six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in plasma must be evaluated under various conditions:

    • Bench-top stability: At room temperature.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Long-term stability: At the intended storage temperature (e.g., -80°C).

    • Autosampler stability: In the reconstituted extract.

Data and Results

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
LLOQ Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤ 20%~0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Factor CV ≤ 15%< 10%
Stability % Deviation from nominal concentration within ±15%Stable

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and stereoselective approach for the quantification of N-Acetyl O-Benzyl 5'-Epi Lamivudine in human plasma. The combination of a robust SPE sample preparation protocol, efficient chiral chromatographic separation, and specific tandem mass spectrometric detection ensures high-quality data suitable for regulatory submissions. This method is a valuable tool for drug development professionals investigating the pharmacokinetics, metabolism, and impurity profiles of lamivudine and its derivatives.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation; Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2020).
  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Frontiers in Drug, Healthcare and Patient Safety. (2024).
  • Singh, B., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 153-160.
  • Mistri, H. N., et al. (2007). High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. Journal of Chromatography B, 853(1-2), 320-332. [Link]

  • Impact Factor. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS.
  • National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. [Link]

  • Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography, 26(1), 12-20. [Link]

  • Rezk, M. R., et al. (2012). A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 26(10), 1202-1209. [Link]

  • International Journal of Current Research and Review. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • MassBank. (2020). Nucleoside and nucleotide analogues. [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
  • Patel, J. C., et al. (2025). Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. Journal of Chromatographic Science. [Link]

  • Pharmaffiliates. (n.d.). Lamivudine-impurities. [Link]

  • Chen, Y., et al. (2016). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Analytical and Bioanalytical Chemistry, 408(28), 8071-8079. [Link]

  • ResearchGate. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • ResearchGate. (n.d.). Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach.
  • ResearchGate. (n.d.). High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma | Request PDF.
  • Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(18), 10221-10224.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • NextSDS. (n.d.). N-Acetyl O-Benzyl LaMivudine — Chemical Substance Information. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of N-Acetyl O-Benzyl 5'Epi Lamivudine

Welcome to the Analytical Troubleshooting Center. This guide is designed for analytical chemists and drug development professionals facing the notoriously difficult chromatographic separation of N-Acetyl O-Benzyl 5'Epi L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for analytical chemists and drug development professionals facing the notoriously difficult chromatographic separation of N-Acetyl O-Benzyl 5'Epi Lamivudine from its natural stereoisomer.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve these protected epimers. Below, we provide the mechanistic causality behind this failure, validated troubleshooting pathways, and step-by-step protocols to achieve baseline resolution.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why are N-Acetyl O-Benzyl Lamivudine and its 5'-epimer co-eluting on my standard C18 column? A: Standard C18 (octadecylsilane) phases rely almost entirely on dispersive (hydrophobic) interactions. In your analyte, the bulky O-benzyl ether and the N-acetyl group dominate the molecule's interaction with the stationary phase. The large, freely rotating O-benzyl group effectively creates a "hydrophobic shield" around the inverted 5' stereocenter of the oxathiolane ring. Because the total hydrophobic surface area of both epimers is nearly identical, their partition coefficients ( K ) in a C18/aqueous system are indistinguishable, leading to co-elution ( Rs​<1.0 ).

Q2: What stationary phase chemistries are proven to resolve lamivudine epimers and their protected intermediates? A: To resolve these diastereomers, you must transition from purely dispersive interactions to shape selectivity, π−π interactions, and hydrogen bonding. We recommend two specific column chemistries:

  • Core-Shell Biphenyl or PFP (Pentafluorophenyl): Biphenyl phases offer strong π−π and dipole-induced dipole interactions. The O-benzyl group of the analyte will stack with the biphenyl rings. This stacking restricts the rotation of the benzyl group, allowing the stationary phase to "feel" the 3D orientation of the 5' stereocenter. Core-shell biphenyl columns have been validated for the critical separation of lamivudine diastereomers in complex stability-indicating assays[1].

  • Cellulose-Based Chiral Stationary Phases (CSPs): Polysaccharide phases provide chiral cavities. Research indicates that lamivudine and its derivatives are retained more strongly on cellulose-based phases than amylose-based ones due to the increased involvement of hydrogen bonding[2]. Cellulose-based stationary phases, such as Lux Cellulose-5, have been highly effective for lamivudine enantiomer and epimer separation[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A: Methanol (MeOH) is strictly preferred over Acetonitrile (MeCN) for this specific separation. MeCN is a strong dipole and a π -electron acceptor, which can disrupt the delicate π−π interactions required on a Biphenyl phase. Furthermore, in cellulose-based CSPs, MeCN competes for hydrogen bonding sites. MeOH, being a protic solvent, participates differently in the solvation shell and enhances the stereoselective hydrogen-bonding interactions required to separate the 5'-epimer[3].

Q4: How does column temperature affect the resolution ( Rs​ )? A: Diastereomeric separation is an enthalpy-driven process ( ΔG=ΔH−TΔS ). Lowering the column temperature (e.g., from 30°C to 15°C–20°C) decreases the entropic penalty ( TΔS ) and maximizes the enthalpic differences ( ΔH ) between the epimers' interactions with the stationary phase. This typically results in a wider separation factor ( α ).

Part 2: Mechanistic & Workflow Visualizations

Mechanism cluster_0 Stationary Phase Interactions Analyte N-Acetyl O-Benzyl 5'Epi Lamivudine PiPi π-π Stacking (O-Benzyl vs Biphenyl/PFP) Analyte->PiPi Aromatic HBond Hydrogen Bonding (N-Acetyl vs Cellulose) Analyte->HBond Polar Steric Steric Inclusion (5' Epimer vs Cavity) Analyte->Steric 3D Shape Resolution Differential Retention (Successful Separation) PiPi->Resolution HBond->Resolution Steric->Resolution

Mechanistic interactions driving the separation of protected lamivudine epimers.

HPLC_Workflow Start Issue: Co-elution on C18 (Rs < 1.0) Analyze Root Cause: O-Benzyl & N-Acetyl groups mask 5' stereocenter Start->Analyze Phase Action: Change Stationary Phase Analyze->Phase Biphenyl Core-Shell Biphenyl / PFP (Exploits π-π interactions) Phase->Biphenyl Achiral CSP Cellulose-based CSP (Exploits H-bonding & Sterics) Phase->CSP Chiral Mobile Optimize Mobile Phase: Use MeOH instead of MeCN Biphenyl->Mobile CSP->Mobile Temp Lower Temperature (15-20°C) to maximize ΔH Mobile->Temp Success Result: Baseline Resolution (Rs ≥ 1.5) Temp->Success

Troubleshooting workflow for resolving HPLC co-elution of lamivudine epimers.

Part 3: Quantitative Data & Column Comparison

The following table summarizes the expected chromatographic performance when transitioning away from standard C18 columns for this specific analyte.

Stationary Phase ChemistryPrimary Interaction MechanismRecommended Mobile PhaseTypical Resolution ( Rs​ )Suitability
Standard C18 Hydrophobic (Dispersive)Water / MeCN< 1.0Not recommended (Co-elution)
Core-Shell Biphenyl π−π Stacking, Dipole-DipoleWater / MeOH (0.1% TFA)1.5 – 2.0Excellent for synthetic process monitoring
Cellulose-5 (CSP) H-Bonding, Steric Inclusion100% MeOH (0.1% DEA)> 2.5Ideal for strict epimer quantification

Part 4: Validated Experimental Protocols

Protocol A: High-Resolution Chiral Separation (Cellulose-Based)

This self-validating protocol is adapted from established methodologies for lamivudine enantiomer quantification[3] and is ideal for final API purity release testing.

  • Column Installation: Install a Cellulose tris(3,5-dichlorophenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux Cellulose-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of 100% HPLC-grade Methanol containing 0.1% v/v Diethylamine (DEA). The DEA suppresses secondary interactions and sharpens the peak of the protected amide. Filter through a 0.22 µm PTFE membrane.

  • System Equilibration: Pump the mobile phase at a flow rate of 0.5 mL/min until the baseline is stable (approximately 30 column volumes).

  • Thermodynamic Control: Set the column oven to 25°C . Do not exceed 30°C, as increased thermal energy will overcome the delicate hydrogen bonding required for chiral recognition.

  • Sample Preparation: Dissolve the N-Acetyl O-Benzyl 5'Epi Lamivudine sample directly in the mobile phase to a concentration of 1.0 mg/mL to prevent solvent-mismatch peak distortion.

  • Injection & Detection: Inject 10 µL and monitor UV absorbance at 270 nm .

Protocol B: Robust Achiral Separation (Core-Shell Biphenyl)

This protocol is recommended for in-process control (IPC) during synthesis, where robust, cost-effective achiral columns are preferred[1].

  • Column Installation: Install a Core-Shell Biphenyl column (250 x 4.6 mm, 5 µm). The core-shell architecture minimizes longitudinal diffusion (the B-term in the van Deemter equation), keeping peaks sharp.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 100% HPLC-grade Methanol.

  • Gradient Setup: Program a shallow gradient starting at 40% B, ramping to 70% B over 20 minutes. The shallow slope ensures the π−π interactions have sufficient time to differentiate the epimers.

  • Flow & Temperature: Set the flow rate to 1.0 mL/min and the column oven to 20°C .

  • Injection & Detection: Inject 10 µL and monitor UV absorbance at 270 nm .

Sources

Optimization

minimizing N-Acetyl O-Benzyl 5'Epi Lamivudine formation during synthesis

A Guide to Minimizing the Formation of N-Acetyl O-Benzyl 5'Epi Lamivudine Welcome to the Technical Support Center for Lamivudine synthesis. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing the Formation of N-Acetyl O-Benzyl 5'Epi Lamivudine

Welcome to the Technical Support Center for Lamivudine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol during the synthesis of Lamivudine, with a specific focus on minimizing the formation of the critical impurity, N-Acetyl O-Benzyl 5'Epi Lamivudine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the stereochemical purity of your synthesis.

Introduction: The Stereochemical Challenge of Lamivudine

Lamivudine, a potent reverse transcriptase inhibitor, possesses two chiral centers within its 1,3-oxathiolane ring, leading to four possible stereoisomers. The therapeutic efficacy resides in the (-)-β-L-enantiomer (2R, 5S configuration). Consequently, controlling the stereochemistry during synthesis is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

One of the significant challenges encountered during the synthesis of Lamivudine, particularly when employing N-acetyl and O-benzyl protecting groups, is the formation of the N-Acetyl O-Benzyl 5'Epi Lamivudine, the (2R, 5R) diastereomer. This guide will delve into the potential causes of its formation and provide actionable strategies to mitigate this impurity.

Troubleshooting Guide: High Levels of N-Acetyl O-Benzyl 5'Epi Lamivudine Formation

This section addresses specific issues that may lead to an increased level of the 5'epi impurity and offers targeted solutions.

Problem: My reaction is producing a significant amount of the undesired N-Acetyl O-Benzyl 5'Epi Lamivudine diastereomer.

Potential Cause 1: Epimerization at the C5' Position During Glycosylation

The stereocenter at the C5' position of the oxathiolane ring is susceptible to epimerization, especially under certain reaction conditions. The mechanism of the Vorbrüggen glycosylation, a common method for coupling the nucleobase to the sugar moiety, can influence the stereochemical outcome.

Scientific Rationale: The stereoselectivity of the Vorbrüggen glycosylation is influenced by several factors, including the nature of the protecting groups on both the sugar and the nucleobase.[1][2] The N-acetyl group on the cytosine base can impact the electronic and steric environment during the coupling reaction, potentially affecting the facial selectivity of the incoming nucleobase.[3][4]

Solutions:

  • Temperature Control: Elevated temperatures can provide the activation energy for epimerization. Lowering the reaction temperature during the glycosylation step can significantly minimize the formation of the 5'-epi isomer.[5][6] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Lewis Acid: The type and concentration of the Lewis acid catalyst used in the Vorbrüggen reaction can affect the reaction's stereoselectivity. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄) and optimize their stoichiometry.

  • Solvent System: The polarity of the solvent can influence the transition state of the glycosylation reaction and, consequently, the diastereomeric ratio. Screen a variety of aprotic solvents to identify the optimal medium for your specific substrate and catalyst system.

Potential Cause 2: Instability of the O-Benzyl Protecting Group

While the O-benzyl group is generally stable, its presence on the 5'-position of the oxathiolane ring may influence the stereochemical environment. Although direct participation in epimerization is not well-documented, its steric bulk and electronic properties could play a role.

Scientific Rationale: Benzyl ethers are typically stable to a range of acidic and basic conditions but can be cleaved under reductive conditions or with strong Lewis acids.[7][8][9] While O-benzyl group migration is a known side reaction in some contexts, its direct influence on the C5' stereocenter in this specific synthesis is more likely due to steric hindrance affecting the approach of the nucleobase.

Solutions:

  • Alternative 5'-O-Protecting Groups: Consider exploring alternative protecting groups for the 5'-hydroxyl that may offer different steric and electronic properties. Groups such as silyl ethers (e.g., TBDMS, TIPS) are known to influence the reactivity and selectivity in glycosylations and might provide better stereocontrol.[10]

  • Staged Deprotection Strategy: If the O-benzyl group is suspected to contribute to epimerization during subsequent steps, a strategy involving its early removal post-glycosylation, followed by reprotection with a less influential group, could be considered, though this would add steps to the synthesis.

Experimental Protocol: Chiral HPLC Analysis of Lamivudine Diastereomers

Accurate quantification of the desired product and the 5'Epi impurity is crucial for process optimization. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Objective: To separate and quantify Lamivudine and its N-Acetyl O-Benzyl 5'Epi diastereomer.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Lux cellulose-5, Chiralpak series)[11][12]

  • Mobile phase: A mixture of an alcohol (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[11]

  • Reference standards for both N-Acetyl O-Benzyl Lamivudine and N-Acetyl O-Benzyl 5'Epi Lamivudine.

Procedure:

  • Column: Install a suitable chiral column as per established methods.[11][12]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, Methanol:Diethylamine (100:0.1 v/v).[11] Filter and degas the mobile phase before use.

  • System Parameters:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25°C.

    • Detection Wavelength: Set the UV detector to a wavelength where both compounds have significant absorbance (e.g., 270 nm).[11]

  • Sample Preparation: Dissolve a known amount of the reaction mixture or purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the desired product and the 5'Epi impurity based on the retention times of the reference standards. Calculate the percentage of each diastereomer based on their peak areas.

Data Summary Table:

ParameterRecommended ConditionReference
Column Lux cellulose-5 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase Methanol:Diethylamine (100:0.1 v/v)[11]
Flow Rate 0.5 mL/min[11]
Detection 270 nm[11]

Frequently Asked Questions (FAQs)

Q1: What is the plausible mechanism for the formation of the N-Acetyl O-Benzyl 5'Epi Lamivudine impurity?

Q2: How does the N-acetyl group on cytosine influence the stereoselectivity?

A2: The N-acetyl group on the cytosine base plays a significant role in the glycosylation reaction. It modulates the nucleophilicity of the nitrogen atoms in the pyrimidine ring. More importantly, its steric and electronic properties can influence the orientation of the nucleobase as it approaches the oxocarbenium ion intermediate. Studies have shown that the nature of the protecting group on the N4 position of cytosine can dramatically influence the diastereomeric ratio of the product.[2][3][4]

Q3: Are there any alternative synthetic strategies to avoid the formation of this impurity?

A3: Yes, several strategies focus on establishing the correct stereochemistry early in the synthesis and maintaining it throughout. These include:

  • Enzymatic Kinetic Resolution: Enzymes can be used to selectively acylate or hydrolyze one enantiomer of a racemic intermediate, providing a chiral building block for the subsequent steps.[5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the oxathiolane precursor can direct the stereochemical outcome of subsequent reactions, including the glycosylation step. L-menthol is a commonly used chiral auxiliary for this purpose.[13][14]

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[6]

Q4: What are the best practices for removing the O-benzyl and N-acetyl protecting groups after the glycosylation step?

A4: The deprotection of both groups is typically performed in the final steps of the synthesis.

  • O-Benzyl Group Removal: Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) is a common and mild method for cleaving the benzyl ether.[7][8] This method is generally selective and should not affect the stereocenters.

  • N-Acetyl Group Removal: The N-acetyl group is typically removed under basic conditions, for example, by treatment with aqueous ammonia or a solution of a base like potassium carbonate in methanol.[13]

It is crucial to monitor the deprotection steps carefully to ensure complete removal of the protecting groups without causing any unwanted side reactions or epimerization.

Visualizations

Plausible Pathway to 5'-Epi Impurity Formation

G cluster_0 Glycosylation Step A N-Acetyl O-Benzyl Oxathiolane (Desired 2R, 5S isomer) B Vorbrüggen Glycosylation (Lewis Acid, N-Acetyl Cytosine) A->B C N-Acetyl O-Benzyl Lamivudine (Desired Product - 2R, 5S) B->C Kinetic Control (Low Temperature) F Epimerization at C5' B->F Thermodynamic Control (High Temperature, Prolonged Reaction) E N-Acetyl O-Benzyl 5'Epi Lamivudine (Impurity - 2R, 5R) F->E

Caption: Plausible pathways for the formation of the desired product and the 5'-epi impurity.

Troubleshooting Workflow

G start High Level of 5'-Epi Impurity Detected cond1 Is Glycosylation Temperature Optimized? start->cond1 action1 Lower Reaction Temperature (e.g., to 0°C or below) cond1->action1 No cond2 Are Lewis Acid and Solvent Optimized? cond1->cond2 Yes action1->cond2 action2 Screen Different Lewis Acids and Solvents cond2->action2 No cond3 Is the Protecting Group Strategy Optimal? cond2->cond3 Yes action2->cond3 action3 Consider Alternative 5'-O-Protecting Groups (e.g., Silyl Ethers) cond3->action3 No end Reduced 5'-Epi Impurity Level cond3->end Yes action3->end

Caption: A workflow for troubleshooting high levels of the 5'-epi impurity.

References

  • Siva Jyothi N, et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(9), 131-137. [Link]

  • van der Vorm, S., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-34. [Link]

  • Organic Chemistry at the University of Rochester. Alcohol Protecting Groups. [Link]

  • Siva Jyothi N, et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. ResearchGate. [Link]

  • Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]

  • Jadhav, S. B., et al. (2018). Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. ResearchGate. [Link]

  • Wang, Y., et al. (2010). A process for stereoselective synthesis of lamivudine.
  • D'Alonzo, D., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Request PDF. [Link]

  • Rao, N. M., et al. (2017). Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. ResearchGate. [Link]

  • Caso, M. F., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Semantic Scholar. [Link]

  • D'Alonzo, D., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Letters, 17(11), 2626-2629. [Link]

  • Wang, L., et al. (2003). Process for recovery of the desired cis-1,3-oxathiolane nucleosides from their undesired trans-isomers.
  • SynThink. Lamivudine EP Impurities & USP Related Compounds. [Link]

  • Taylor, M. S. (2012). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]

  • Li, J., et al. (2012). Preparation method for lamivudine.
  • Hult, K., & Berglund, P. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(83), 9576-9578. [Link]

  • SynZeal. Lamivudine EP Impurity A | CAS 173829-09-9. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

  • Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(7), 1194-1198. [Link]

  • Lupin Ltd. (2011). An improved process for the manufacture of lamivudine.
  • GILEAD SCIENCES, INC. (2009). Method of producing 1,3-oxathiolane nucleosides.
  • Franchini, S., et al. (2016). Synthesis of 5-Methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Request PDF. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Ohtsuki, T., et al. (2017). Introduction of 2-O-benzyl abasic nucleosides to the 3′-overhang regions of siRNAs greatly improves nuclease resistance. Request PDF. [Link]

  • Kumar, A., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 65-87. [Link]

  • Birmingham, W. R., et al. (2020). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 11(29), 7635-7640. [Link]

  • Wikipedia. Synthesis of nucleosides. [Link]

  • IJzerman, A. P., et al. (2004). Inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine: replacement of the ribose moiety by substituted benzyl groups. Journal of Medicinal Chemistry, 47(22), 5524-5530. [Link]

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. [Link]

  • Caso, M. F., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. PubMed, 25965958. [Link]

  • NextSDS. N-Acetyl O-Benzyl LaMivudine — Chemical Substance Information. [Link]

  • Li, Y., et al. (2022). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications, 58(2), 224-227. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Retention Dynamics: Lamivudine API vs. N-Acetyl O-Benzyl 5'Epi Lamivudine

In pharmaceutical impurity profiling, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) versus their synthetic intermediates is critical for developing robust, stability-indicating me...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical impurity profiling, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) versus their synthetic intermediates is critical for developing robust, stability-indicating methods. This guide provides an objective, mechanistic comparison of the retention times of Lamivudine API and its protected intermediate/impurity, N-Acetyl O-Benzyl 5'Epi Lamivudine , in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Grounding: Structural Polarity & Partitioning

To predict and control retention time (RT), we must analyze the molecular structure and its interaction with the stationary phase.

Lamivudine (3TC) is a highly polar nucleoside analog. Its structure features a free primary hydroxyl group (-OH) on the oxathiolane ring and a primary amine (-NH₂) on the pyrimidine base. These functional groups act as strong hydrogen-bond donors and acceptors, making the API highly hydrophilic. Consequently, in a standard RP-HPLC system (e.g., C18 column), Lamivudine exhibits weak affinity for the hydrophobic stationary phase and elutes early [1].

Conversely, N-Acetyl O-Benzyl 5'Epi Lamivudine (CAS: 131086-33-4) is a synthetic intermediate where these polar groups are masked. The hydroxyl group is protected as a benzyl ether (-OBn), and the amine is protected as an acetamide (-NHAc). Furthermore, the stereochemistry at the 5' position is inverted (epimerized). The addition of the bulky, aromatic benzyl group and the acetyl group drastically increases the molecule's lipophilicity (LogP). Because RP-HPLC retention is driven by hydrophobic partitioning, this protected epimer interacts strongly with the C18 alkyl chains, resulting in a significantly delayed elution profile [2].

RetentionMechanism cluster_API Lamivudine API cluster_Impurity N-Acetyl O-Benzyl 5'Epi Lamivudine A1 Free -OH & -NH2 (High Polarity) A2 Weak C18 Affinity A1->A2 A3 Early Elution (Low RT) A2->A3 I1 Masked Groups (-NHAc, -OBn) I2 Strong C18 Affinity I1->I2 I3 Late Elution (High RT) I2->I3

Mechanism of RP-HPLC retention based on functional group polarity and C18 affinity.

Physicochemical & Retention Comparison

When developing a method to separate Lamivudine from its process impurities, isocratic methods are often insufficient. An isocratic mobile phase optimized for Lamivudine will cause the highly lipophilic N-Acetyl O-Benzyl 5'Epi Lamivudine to be retained indefinitely on the column. Therefore, a gradient elution strategy is mandatory to elute both compounds within a practical runtime [3].

Table 1: Physicochemical & Chromatographic Profile
ParameterLamivudine APIN-Acetyl O-Benzyl 5'Epi Lamivudine
CAS Number 134678-17-4131086-33-4
Molecular Formula C₈H₁₁N₃O₃SC₁₇H₁₇N₃O₅S
Molecular Weight 229.26 g/mol 375.40 g/mol
Key Functional Groups Free -OH, Free -NH₂Benzyl ether (-OBn), Acetamide (-NHAc)
Relative Polarity High (Hydrophilic)Low (Lipophilic)
Typical Retention Time (Gradient) ~3.5 – 5.0 min~18.0 – 22.0 min
Relative Retention Time (RRT) 1.00~4.50 – 5.50

Note: Exact retention times are dependent on the specific gradient slope, column dimensions, and system dwell volume.

Experimental Protocol: Gradient RP-HPLC Method

To objectively compare these compounds, the following protocol establishes a self-validating chromatographic system capable of resolving the polar API from its non-polar protected epimer.

Reagents & Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Acclaim 120 C18 or equivalent L1 packing) [4].

  • Mobile Phase A (Buffer): 0.025 M Ammonium Acetate, pH adjusted to 3.8 ± 0.05.

  • Mobile Phase B (Organic): HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 277 nm.

  • Injection Volume: 10 µL.

Gradient Program

A steep gradient is required to wash the strongly retained N-Acetyl O-Benzyl impurity from the stationary phase.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955API Elution
5.0955Isocratic Hold
20.02080Linear Ramp (Impurity Elution)
25.02080Organic Wash
26.0955Return to Initial
35.0955Re-equilibration
Self-Validating System Suitability

A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must validate itself against the following criteria:

  • Precision: Inject the Lamivudine Standard Solution (0.5 mg/mL) five times. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0% .

  • Peak Symmetry: The tailing factor for the Lamivudine peak must be ≤ 1.5 to ensure no secondary interactions with uncapped silanols.

  • Resolution (Rs): Inject a resolution mixture containing Lamivudine and a closely eluting polar impurity (e.g., Salicylic acid or Lamivudine diastereomer). The resolution must be ≥ 1.5 .

Workflow S1 1. Sample Prep API + 0.1% Impurity Spike S2 2. RP-HPLC Injection C18 Column, Gradient Elution S1->S2 S3 3. UV Detection λ = 277 nm S2->S3 S4 4. Data Integration Calculate RT & RRT S3->S4

Step-by-step RP-HPLC experimental workflow for impurity profiling and retention analysis.

Conclusion

The massive shift in retention time between Lamivudine API (RT ~4 min) and N-Acetyl O-Benzyl 5'Epi Lamivudine (RT ~20 min) perfectly illustrates the power of functional group modifications on chromatographic partitioning. By masking the primary amine and hydroxyl groups, the intermediate loses its hydrogen-bonding capability, transforming a highly polar molecule into a lipophilic entity. For analytical scientists, this dictates that any stability-indicating or impurity-profiling method for Lamivudine must employ a wide-range gradient to ensure these late-eluting protected intermediates are not missed during routine quality control.

Comparative

ICH Q2(R2) Validation of Analytical Methods for N-Acetyl O-Benzyl 5'-Epi Lamivudine: A Comparative Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving complex stereoisomeric and protected intermediates during antiretroviral dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving complex stereoisomeric and protected intermediates during antiretroviral drug synthesis. (CAS: 131086-33-4) is a critical stereoisomeric impurity generated during the synthesis of Lamivudine [1]. Its bulky protecting groups and trans stereochemistry make baseline resolution from the active cis API highly challenging.

This guide objectively compares a traditional C18 High-Performance Liquid Chromatography (HPLC) method against an optimized Core-Shell Biphenyl Ultra-High-Performance Liquid Chromatography (UHPLC) method. By detailing the causality behind the separation mechanics, this guide provides a self-validating protocol fully compliant with the latest [2].

Chemical Context & The Analytical Challenge

N-Acetyl O-Benzyl 5'-Epi Lamivudine (Molecular Formula: C17H17N3O5S, MW: 375.40 g/mol ) features an N-acetylated pyrimidine ring and an O-benzyl protected oxathiolane ring. While the active pharmaceutical ingredient (API) Lamivudine is the (-)-enantiomer of the cis isomer, the 5'-epi variant represents a trans stereoisomeric impurity.

The Causality of Co-elution: Traditional aliphatic stationary phases (like C18) rely almost exclusively on hydrophobic dispersion forces [3]. Because the bulky O-benzyl group dominates the hydrophobic interaction, the C18 phase fails to recognize the subtle spatial orientation differences at the 5'-position of the oxathiolane ring, inevitably leading to co-elution of the cis and trans isomers.

Mechanistic Insights: Why Biphenyl Outperforms C18

To achieve the specificity required by ICH Q2(R2), we must exploit the unique electronic properties of the analyte rather than relying solely on hydrophobicity.

  • Traditional C18 Column: Masks stereochemical differences due to overwhelming hydrophobic retention of the benzyl group.

  • Core-Shell Biphenyl Column (Optimized): The biphenyl stationary phase introduces strong π−π interactions. The electron-dense aromatic rings of the biphenyl phase interact differentially with the planar pyrimidine and the O-benzyl rings of the cis and trans isomers. Furthermore, the core-shell particle architecture reduces the multiple path term (Eddy diffusion) in the van Deemter equation, sharpening peaks and drastically enhancing resolution ( Rs​ ).

  • Mobile Phase Causality: The addition of 0.1% Formic Acid ensures the protonation of the pyrimidine nitrogen. This prevents secondary interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing ( Tf​ > 1.5) observed in traditional methods.

Experimental Protocols (Self-Validating System)

The following methodology establishes a self-validating system where System Suitability Testing (SST) inherently verifies the method's resolving power before any quantitative validation data is accepted.

Protocol A: Traditional C18 HPLC Method (Baseline Alternative)
  • Column: Fully porous C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic, Methanol : 0.02 M Phosphate Buffer pH 3.5 (50:50, v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 270 nm.

Protocol B: Optimized Core-Shell Biphenyl UHPLC Method
  • Step 1: Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 100% Acetonitrile.

  • Step 2: Chromatographic Conditions:

    • Column: Core-Shell Biphenyl, 100 mm × 2.1 mm, 2.6 µm.

    • Flow Rate: 0.4 mL/min at 35°C.

    • Gradient: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 10% B), 10.1-13 min (equilibration).

  • Step 3: Self-Validating SST Gatekeeper: Inject a resolution mixture (Lamivudine API spiked with 0.5% N-Acetyl O-Benzyl 5'-Epi Lamivudine). The system program is set to automatically halt if Resolution ( Rs​ ) is < 2.0 or Tailing Factor ( Tf​ ) is > 1.5, ensuring no invalid data is processed.

  • Step 4: Specificity & Forced Degradation: Inject blank, placebo, and samples subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress to prove peak purity.

  • Step 5: Linearity, Accuracy, & Precision: Inject calibration standards from LOQ to 120% of the specification limit. Perform recovery studies by spiking the API with the impurity at 50%, 100%, and 150% levels in triplicate.

ICH Q2(R2) Validation Data & Performance Comparison

The validation was executed strictly according to the updated ICH Q2(R2) framework. The quantitative superiority of the Biphenyl method is summarized below.

Table 1: System Suitability and Specificity Comparison

ParameterTraditional C18 HPLCCore-Shell Biphenyl UHPLCICH Q2(R2) Acceptance Criteria
Retention Time ( Rt​ ) 28.5 min8.2 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution)3.4 (Baseline)> 1.5
Tailing Factor ( Tf​ ) 1.81.1≤ 2.0
Theoretical Plates ( N ) 4,50022,000> 2000

Table 2: Linearity, Accuracy, and Precision (Optimized Biphenyl Method)

Validation ParameterResultsICH Q2(R2) Acceptance Criteria
Linearity Range 0.05 - 10.0 µg/mLAppropriate for intended use
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Method Precision (%RSD) 0.85% (n=6)≤ 2.0%
LOD / LOQ 0.015 µg/mL / 0.05 µg/mLS/N > 3 (LOD) / S/N > 10 (LOQ)
Workflow Visualization

ICH_Validation cluster_methods Method Selection & Optimization Analyte Target Analyte: N-Acetyl O-Benzyl 5'-Epi Lamivudine C18 Traditional C18 HPLC (Hydrophobic Interactions) Analyte->C18 Baseline Biphenyl Core-Shell Biphenyl UHPLC (π-π Interactions) Analyte->Biphenyl Optimized Validation ICH Q2(R2) Validation Parameters C18->Validation Biphenyl->Validation Spec Specificity Rs > 2.0 Validation->Spec Lin Linearity R² > 0.999 Validation->Lin Acc Accuracy 98-102% Recovery Validation->Acc Prec Precision %RSD < 2.0 Validation->Prec Release Validated Method for QC & Stability Spec->Release Lin->Release Acc->Release Prec->Release

Fig 1: Comparative method development and ICH Q2(R2) validation workflow.

Conclusion

The empirical data validates that transitioning from a traditional fully porous C18 to a Core-Shell Biphenyl stationary phase is not merely an operational upgrade, but a mechanistic necessity for resolving complex stereoisomers like N-Acetyl O-Benzyl 5'-Epi Lamivudine. The π−π selectivity combined with gradient elution ensures robust compliance with ICH Q2(R2) standards, reducing run times by over 70% while nearly tripling resolution.

References
  • Pharmaffiliates. "N-Acetyl O-Benzyl 5'-Epi Lamivudine - Reference Standards & Impurities." Pharmaffiliates Catalog. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • PharmaTutor. "Analytical Method Development and Validation of Lamivudine by Using RP-HPLC." PharmaTutor Articles. Available at:[Link]

Validation

A Comparative Analysis of N-Acetyl O-Benzyl 5'Epi Lamivudine and Other Lamivudine Impurities: A Guide for Researchers

In the landscape of antiretroviral therapy, Lamivudine stands as a cornerstone medication for the management of HIV/AIDS and chronic hepatitis B.[1] As a synthetic nucleoside analog, its efficacy is intrinsically linked...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiretroviral therapy, Lamivudine stands as a cornerstone medication for the management of HIV/AIDS and chronic hepatitis B.[1] As a synthetic nucleoside analog, its efficacy is intrinsically linked to its purity.[2] The presence of impurities, even in trace amounts, can have significant implications for the safety and therapeutic effect of the final drug product. This guide provides an in-depth comparison of N-Acetyl O-Benzyl 5'Epi Lamivudine with other known Lamivudine impurities, offering a technical resource for researchers, scientists, and drug development professionals. Our focus is to deliver not just data, but a foundational understanding of the analytical strategies required for robust impurity profiling. The control and monitoring of impurities are critical mandates from regulatory bodies such as the ICH and FDA, making this a pivotal aspect of pharmaceutical development.[3]

The Chemical Landscape of Lamivudine and Its Impurities

Lamivudine, chemically known as 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, possesses a unique structure that, while effective, is susceptible to the formation of various related substances during synthesis and storage.[2] These impurities can arise from starting materials, intermediates, or degradation pathways.[2][4][5][6][7][8] Understanding the chemical identity of these impurities is the first step in controlling them.

N-Acetyl O-Benzyl 5'Epi Lamivudine is a process-related impurity that is characterized by the presence of both an N-acetyl and an O-benzyl group, along with an epimerization at the 5' position of the oxathiolane ring.[9][10][11] This combination of modifications makes its analytical detection and differentiation from other impurities a critical challenge.

Below is a diagram illustrating the structures of Lamivudine and some of its key impurities.

G cluster_lamivudine Lamivudine and Key Impurities Lamivudine Lamivudine C8H11N3O3S NAOB_5Epi_Lamivudine N-Acetyl O-Benzyl 5'Epi Lamivudine C17H17N3O5S Lamivudine->NAOB_5Epi_Lamivudine Process-Related Epi_Lamivudine 5'-Epi Lamivudine C8H11N3O3S Lamivudine->Epi_Lamivudine Epimerization Impurity_A Impurity A C8H9N3O4S Lamivudine->Impurity_A Degradation Impurity_C Impurity C (Salicylic Acid) C7H6O3 Lamivudine->Impurity_C Starting Material Impurity_F Impurity F (Uracil) C4H4N2O2 Lamivudine->Impurity_F Degradation Impurity_G Impurity G C8H11N3O4S Lamivudine->Impurity_G Oxidation NAOB_Lamivudine N-Acetyl O-Benzyl Lamivudine C17H17N3O5S Lamivudine->NAOB_Lamivudine Process-Related

Caption: Chemical structures of Lamivudine and its impurities.

Comparative Physicochemical and Analytical Data

A crucial aspect of impurity profiling is the ability to differentiate between the active pharmaceutical ingredient (API) and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.[12][13][14][15][16][17][18][19] The table below summarizes key data for N-Acetyl O-Benzyl 5'Epi Lamivudine and other significant Lamivudine impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Acetyl O-Benzyl 5'Epi Lamivudine 131086-33-4C17H17N3O5S375.4
Lamivudine 134678-17-4C8H11N3O3S229.26
5'-Epi Lamivudine 139757-68-9C8H11N3O3S229.26
Lamivudine EP Impurity A 173829-09-9C8H9N3O4S243.24
Lamivudine EP Impurity C (Salicylic Acid) 69-72-7C7H6O3138.12
Lamivudine EP Impurity F (Uracil) 66-22-8C4H4N2O2112.09
Lamivudine EP Impurity G 160552-55-6C8H11N3O4S245.25
N-Acetyl O-Benzyl Lamivudine 1091585-30-6C17H17N3O5S375.4

Data compiled from multiple sources.[2][9][10][11][18][20][21][22][23][24][25][26][27][28][29][30][31][32][33]

A Robust Analytical Approach: Reference UPLC Method

The development of a stability-indicating analytical method is paramount for the accurate quantification of impurities. The following UPLC method is a composite protocol derived from established and validated methods for Lamivudine and its impurities.[12][14][15]

Experimental Workflow for Impurity Profiling

G cluster_workflow Analytical Workflow for Lamivudine Impurity Profiling prep Sample Preparation (Dissolution in Diluent) uplc UPLC System (Acquity UPLC or similar) prep->uplc column Chromatographic Column (e.g., Acquity UPLC HSS-T3) uplc->column separation Gradient Elution (Separation of Impurities) column->separation detection UV/PDA Detection (e.g., at 265-277 nm) separation->detection data Data Acquisition & Analysis (Chromatographic Software) detection->data quant Quantification (Comparison to Reference Standards) data->quant

Caption: A typical workflow for the analysis of Lamivudine impurities.

Step-by-Step Methodology

1. Instrumentation:

  • A UPLC system equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.[13][15]

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS-T3 (2.1 x 100 mm), 1.8 µm or equivalent.[15] The choice of a T3 column is strategic, as it is designed to provide balanced retention for both polar and non-polar analytes, which is essential given the diverse polarity of Lamivudine and its impurities.[15]

  • Mobile Phase A: 0.1% perchloric acid in water, pH adjusted to 2.6 with dilute sodium hydroxide, or a 20 mM ammonium formate buffer at pH 5.0.[13][15] The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to sharper peaks and better reproducibility.

  • Mobile Phase B: Acetonitrile or Methanol.[13][15]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities. A representative gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.2 - 0.5 mL/min.[12][14][15]

  • Detection Wavelength: 265 nm or 277 nm.[12][14][15]

  • Column Temperature: 25-30 °C.[17][19]

  • Injection Volume: 1 - 5 µL.[17]

3. Sample and Standard Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is often suitable.[15]

  • Standard Solutions: Prepare individual stock solutions of Lamivudine and each impurity reference standard. From these, create a mixed standard solution at the desired concentration (e.g., at the specification level for each impurity).

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a target concentration of Lamivudine.

Trustworthiness Through Validation

The reliability of any analytical method hinges on its validation. This protocol must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The comprehensive characterization and control of impurities are non-negotiable aspects of modern pharmaceutical development. N-Acetyl O-Benzyl 5'Epi Lamivudine, along with other process-related and degradation impurities of Lamivudine, requires robust analytical methods for their detection and quantification. The UPLC method outlined in this guide provides a solid foundation for developing a validated, stability-indicating assay. By understanding the chemical nature of these impurities and employing rigorous analytical science, researchers and drug developers can ensure the quality, safety, and efficacy of Lamivudine-containing therapies.

References

  • Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets - ResearchGate. (2018, March 29). Retrieved from [Link]

  • Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. (2018, March 29). Asian Journal of Chemistry. Retrieved from [Link]

  • A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated wi - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Lamivudine EP Impurity G - Quality Control Chemicals (QCC). (n.d.). Retrieved from [Link]

  • Lamivudine | 134678-17-4 - SynZeal. (n.d.). Retrieved from [Link]

  • Lamivudine EP Impurity C and Salicylic Acid - Allmpus. (n.d.). Retrieved from [Link]

  • Determination of lamivudine in pure form by the developed HPLC method. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities - PubMed. (2025, June 5). Retrieved from [Link]

  • Analysis of Lamivudine According to USP-NF Method (CDBS-453) - Shodex HPLC Columns. (n.d.). Retrieved from [Link]

  • Lamivudine EP Impurity G | CAS No: 160552-55-6. (n.d.). Cleanchem. Retrieved from [Link]

  • CAS 69-72-7 Lamivudine EP Impurity C. (n.d.). SEINE PHARMA. Retrieved from [Link]

  • Epi Lamivudine CAS#: 139757-68-9 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Lamivudine EP impurity C - Guangzhou PI PI Biotech Inc. (n.d.). Retrieved from [Link]

  • Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets - Taylor & Francis. (2022, October 1). Retrieved from [Link]

  • CN101362752A - Synthesis method of lamivudine intermediate - Google Patents. (n.d.).
  • EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents. (n.d.).
  • Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure | Organic Letters - ACS Publications. (2015, May 12). Retrieved from [Link]

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C. (2013, September 10). Retrieved from [Link]

  • Synthesis of (±)-Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved from [Link]

  • Lamivudine Impurity 22 CAS#: 147126-72-5; ChemWhat Code: 1476974. (n.d.). Retrieved from [Link]

  • 5'-Epi Lamivudine - Protheragen. (n.d.). Retrieved from [Link]

  • Lamivudine-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Lamivudine-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • N-Acetyl O-Benzyl LaMivudine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. (n.d.). Retrieved from [Link]

  • Lamivudine - Wikipedia. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Relative Response Factor of N-Acetyl O-Benzyl 5'Epi Lamivudine versus Lamivudine

This guide provides an in-depth analysis and a detailed experimental framework for determining the Relative Response Factor (RRF) of N-Acetyl O-Benzyl 5'Epi Lamivudine, a potential process-related impurity, against the A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and a detailed experimental framework for determining the Relative Response Factor (RRF) of N-Acetyl O-Benzyl 5'Epi Lamivudine, a potential process-related impurity, against the Active Pharmaceutical Ingredient (API), Lamivudine. For researchers, analytical chemists, and drug development professionals, accurately quantifying impurities is a cornerstone of ensuring pharmaceutical safety and efficacy. This document moves beyond theoretical discussion to provide a practical, scientifically-grounded protocol, explaining the causality behind each experimental step.

The Imperative of Accurate Impurity Quantification

In pharmaceutical manufacturing, the presence of impurities is inevitable.[1] These unwanted substances can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established strict thresholds for the identification, qualification, and reporting of these impurities.[1] Failure to accurately quantify an impurity could lead to an underestimation of its actual level, posing a potential risk to patient safety, or an overestimation, leading to unnecessary batch rejection and manufacturing delays.[2][3]

The most common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] However, a fundamental challenge arises: the detector's response is often not the same for the API and its impurities, even at identical concentrations.[4] This discrepancy is due to differences in their molecular structures, which affect their ability to absorb UV light. Assuming the response is identical (a default RRF of 1.0) is a scientifically unsound practice that can lead to significant quantification errors.[2][3] Therefore, determining the specific Relative Response Factor (RRF) for each impurity is not merely a suggestion but a critical requirement for robust and compliant analytical science.[1][5]

The RRF corrects for these differences in detector sensitivity, allowing for the true concentration of an impurity to be calculated from its peak area relative to the API.[4] It is defined as the ratio of the response factor (RF) of the impurity to the response factor of the API.[1][4]

Response Factor (RF) = Peak Area / Concentration [1][4]

Relative Response Factor (RRF) = RF_Impurity / RF_API [1][4]

Compound Profiles: Lamivudine and its N-Acetyl O-Benzyl 5'Epi Impurity

Understanding the structural differences between the API and the impurity is fundamental to appreciating why their RRF is unlikely to be 1.0.

  • Lamivudine: A potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B.[6] Its structure contains a cytosine base linked to a 1,3-oxathiolane ring.[7] This core structure is responsible for its characteristic UV absorbance.

  • N-Acetyl O-Benzyl 5'Epi Lamivudine: This molecule is a derivative of Lamivudine with three significant structural modifications:

    • N-Acetyl group: An acetyl group (-COCH₃) is attached to the exocyclic amine of the cytosine ring.

    • O-Benzyl group: A benzyl group (-CH₂-C₆H₅) is attached to the hydroxyl group on the oxathiolane ring.

    • 5'Epi configuration: The stereochemistry at the 5-position of the oxathiolane ring is inverted relative to Lamivudine.

These modifications, particularly the addition of the N-acetyl and the highly UV-active benzyl groups, drastically alter the molecule's chromophore (the part of the molecule responsible for light absorption).[8][9] This makes it almost certain that its molar absorptivity at a given wavelength will differ significantly from that of Lamivudine.

RRF Determination Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Data Processing & Calculation Prep_API Prepare Lamivudine Stock Solution (S1) Prep_Lin Create Linearity Series (e.g., 5 levels) for both Prep_API->Prep_Lin Prep_Imp Prepare Impurity Stock Solution (S2) Prep_Imp->Prep_Lin Inject Inject each level in triplicate Prep_Lin->Inject Acquire Acquire Chromatograms and Peak Areas at 277 nm Inject->Acquire Plot Plot Peak Area vs. Concentration for each Acquire->Plot Regress Perform Linear Regression (Calculate Slope) Plot->Regress Calc_RRF Calculate RRF (Slope_Imp / Slope_API) Regress->Calc_RRF

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Acetyl O-Benzyl 5'Epi Lamivudine

Handling highly functionalized pharmaceutical impurities and active pharmaceutical ingredient (API) derivatives requires moving beyond standard laboratory precautions. As application scientists, we must recognize that mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized pharmaceutical impurities and active pharmaceutical ingredient (API) derivatives requires moving beyond standard laboratory precautions. As application scientists, we must recognize that modifying a nucleoside analogue fundamentally alters its physicochemical behavior and, consequently, its occupational hazard profile.

This guide provides a comprehensive, self-validating framework for the safe handling, manipulation, and disposal of N-Acetyl O-Benzyl 5'Epi Lamivudine (CAS: 131086-33-4)[1].

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular causality of the hazards. N-Acetyl O-Benzyl 5'Epi Lamivudine (Molecular Weight: 375.40 g/mol )[1] is a synthesized derivative of the antiretroviral drug Lamivudine.

  • Enhanced Dermal Permeability: The parent compound, Lamivudine, is known to cause skin and serious eye irritation[2]. However, the addition of the O-benzyl and N-acetyl moieties significantly increases the lipophilicity (LogP) of this specific derivative. Higher lipophilicity directly translates to enhanced penetration through the stratum corneum, mandating strict, multi-layered dermal barrier protection.

  • Systemic and Reproductive Toxicity: Lamivudine derivatives are suspected reproductive hazards and can cause systemic organ toxicity through prolonged or repeated exposure[2][3].

  • Aerosolization and Particulate Risk: As a fine powder, handling this compound generates dust that poses a severe inhalation risk and can potentially form explosive mixtures with air if highly concentrated[4].

Because of these compounding factors, this chemical must be treated as a hazardous non-cytotoxic drug, which requires full Personal Protective Equipment (PPE) and double-gloving during any manipulation[5].

Quantitative PPE Specifications

The following table summarizes the strict, quantitative standards required for your PPE. Do not substitute these with standard-grade laboratory consumables.

PPE ComponentRegulatory StandardQuantitative SpecificationReplacement Frequency
Primary Gloves (Inner) EN 374 / ASTM D6978[6]Nitrile, ≥ 0.12 mm thicknessEvery 60 mins or upon breach
Secondary Gloves (Outer) EN 374 / ASTM D6978[6]Nitrile, ≥ 0.14 mm thicknessEvery 30 mins or post-manipulation
Eye Protection EN 166 (EU) / NIOSH (US)[6]Tightly fitting safety gogglesReusable (Decontaminate post-use)
Respiratory Protection NIOSH N95 / FFP3≥ 99% particulate filtrationDaily or if breathing resistance increases
Body Protection ISO 16602Impervious, fire/flame resistant[6]Dispose after single session

Self-Validating Operational Workflow: Weighing & Dissolution

Standard operating procedures often fail because they lack built-in verification steps. The following protocol utilizes a "self-validating" methodology to ensure a zero-exposure environment during the weighing and dissolution of N-Acetyl O-Benzyl 5'Epi Lamivudine.

Step 1: Environmental Validation

  • Action: Activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood[6].

  • Validation: Tape a 2-inch strip of tissue to the bottom edge of the sash. A steady, uninterrupted inward pull validates a minimum face velocity of 0.5 m/s. Do not proceed if the tissue flutters outward.

Step 2: PPE Donning & Integrity Check

  • Action: Don the impervious lab coat, N95 respirator, and tightly fitting safety goggles[6]. Apply the primary nitrile gloves, ensuring they sit under the lab coat cuffs. Apply the secondary nitrile gloves over the lab coat cuffs to create a continuous seal.

  • Validation: Clench your fists tightly. Inspect the stretched nitrile over your knuckles for opaque micro-tears. Replace immediately if the material shows stress lines.

Step 3: Static Mitigation

  • Action: Place a disposable, plastic-backed absorbent pad inside the hood. Use an anti-static zero-stat gun on the analytical balance and micro-spatula.

  • Causality: Fine pharmaceutical powders hold static charge, leading to "fly-away" aerosolization during weighing. Neutralizing static prevents this dust generation, directly mitigating inhalation and explosion risks[4].

Step 4: Manipulation & Transfer

  • Action: Weigh the compound directly into a pre-tared, sealable amber vial. Do not use open weigh boats.

  • Validation: Cap the vial immediately after transfer. A closed system prevents accidental exposure during transit to the solvent station.

Step 5: Doffing & Decontamination

  • Action: Wipe the exterior of the sealed vial with a 10% bleach solution followed by 70% ethanol. Remove the outer gloves inside the hood, turning them inside out to trap trace particulates.

Emergency Spill Response Protocol

In the event of a powder spill outside of the containment hood, immediate and systematic action is required to prevent systemic exposure.

SpillResponse Spill Powder Spill Detected Isolate Isolate Area & Keep Fume Hood On Spill->Isolate PPE Verify Double Gloves & Respirator Isolate->PPE Absorb Cover with Wet Absorbent Pad (Water/EtOH) PPE->Absorb Clean Wipe Inward to Center Absorb->Clean Dispose Seal in Hazardous Waste Bag Clean->Dispose

Fig 1: Emergency spill response workflow for N-Acetyl O-Benzyl 5'Epi Lamivudine.

Spill Response Causality: Never sweep or brush spilled N-Acetyl O-Benzyl 5'Epi Lamivudine powder. Mechanical sweeping generates massive amounts of aerosolized dust[3]. Instead, covering the spill with a wet absorbent pad (using water or ethanol) immediately traps the particulates, allowing you to wipe inward and safely collect the material[4].

Waste Management & Disposal Plan

Improper disposal of Lamivudine derivatives poses a severe environmental toxicity risk. The compound must not be released into the environment or standard drains[3][4].

  • Solid Waste: All contaminated consumables—including primary and secondary gloves, bench pads, empty vials, and wiping cloths—must be placed in a designated hazardous chemical waste bin. Double-bag the waste in 6-mil polyethylene bags before sealing.

  • Liquid Waste: Solvent waste containing dissolved N-Acetyl O-Benzyl 5'Epi Lamivudine must be collected in a compatible, clearly labeled HPLC-grade waste carboy. Ensure the waste container is tightly closed and stored in a cool, well-ventilated area until collected by an approved hazardous waste disposal plant[3].

References

  • Material Safety Data Sheets Lamivudine EP Impurity A Cleanchem Laboratories URL:[Link]

  • Efavirenz, Lamivudine, and Tenofovir Tablets SDS Viatris URL: [Link]

  • Hazardous Chemical Used in Animals: Lamivudine Temple University Environmental Health and Safety URL: [Link]

  • Hazardous Non-Cytotoxic Drugs Handling Guidelines eviQ URL: [Link]

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